2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-76-8
Cat. No.: VC15636130
Molecular Formula: C22H20N4O3S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-76-8 |
|---|---|
| Molecular Formula | C22H20N4O3S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 2-amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C22H20N4O3S/c1-12-10-14(13(2)30-12)20-15(11-23)22(24)25(18-8-5-9-19(27)21(18)20)16-6-3-4-7-17(16)26(28)29/h3-4,6-7,10,20H,5,8-9,24H2,1-2H3 |
| Standard InChI Key | ZXSMNBCHTAIUPX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(S1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Introduction
2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. This compound features a quinoline core with multiple functional groups, including amino, carbonitrile, and nitro groups, as well as thiophene and phenyl substituents. The presence of these diverse functional groups suggests potential for various chemical reactivity and biological activity.
Synthesis
The synthesis of 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step processes. These methods may include condensation reactions, cyclization steps, and the use of various reagents to introduce the necessary functional groups. Specific methodologies can vary based on desired yields and purity levels.
Research Findings and Future Directions
Research on compounds with similar structures suggests that they may exhibit anticancer properties by inhibiting specific enzymes involved in cell proliferation. Interaction studies involving these compounds are crucial for understanding their biological mechanisms and potential therapeutic effects. Future research should focus on investigating how this compound interacts with specific receptors or enzymes to provide insights into its pharmacodynamics.
Comparison with Similar Compounds
Similar compounds, such as 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, have been studied for their anticancer properties and potential applications in drug discovery. The unique combination of substituents in these compounds confers distinct chemical and biological properties compared to other related compounds.
| Compound | Key Features | Biological Activity |
|---|---|---|
| 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Quinoline core, thiophene and nitrophenyl substituents | Potential anticancer properties, enzyme inhibition |
| 2-Amino-4-(2,5-dimethylthiophen-3-yl)-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Similar quinoline core, different phenyl substitution | Exhibits anticancer properties through enzyme inhibition |
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